6-METHYL-5-HEPTEN-2-OL 6-METHYL-5-HEPTEN-2-OL (R)-Sulcatol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-sulcatol is considered to be a fatty alcohol lipid molecule (R)-Sulcatol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa) (R)-Sulcatol has been primarily detected in urine. Within the cell, (R)-sulcatol is primarily located in the cytoplasm. Outside of the human body, (R)-sulcatol can be found in herbs and spices. This makes (R)-sulcatol a potential biomarker for the consumption of this food product.
Sulcatol is a secondary alcohol. It has a role as a pheromone.
Brand Name: Vulcanchem
CAS No.: 1569-60-4
VCID: VC21116387
InChI: InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
SMILES: CC(CCC=C(C)C)O
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

6-METHYL-5-HEPTEN-2-OL

CAS No.: 1569-60-4

Cat. No.: VC21116387

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

6-METHYL-5-HEPTEN-2-OL - 1569-60-4

Specification

CAS No. 1569-60-4
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name 6-methylhept-5-en-2-ol
Standard InChI InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
Standard InChI Key OHEFFKYYKJVVOX-UHFFFAOYSA-N
SMILES CC(CCC=C(C)C)O
Canonical SMILES CC(CCC=C(C)C)O
Boiling Point 175.0 °C

Introduction

Overview of 6-Methyl-5-Hepten-2-Ol

6-Methyl-5-hepten-2-ol, also known as sulcatol, is an aliphatic alcohol with the molecular formula C8H16O\text{C}_8\text{H}_{16}\text{O} and a molecular weight of approximately 128.21 g/mol. The compound is characterized by a double bond and a hydroxyl group, which contribute to its chemical reactivity and potential applications in various fields, including fragrance and pheromone synthesis.

Fragrance and Flavoring

6-Methyl-5-hepten-2-ol is commonly used in the formulation of perfumes and flavorings due to its pleasant scent, which resembles that of certain fruits and flowers. Its ability to blend well with other aromatic compounds enhances its utility in creating complex fragrance profiles.

Pheromone Synthesis

The compound plays a significant role in the synthesis of aggregation pheromones for certain insect species, particularly ambrosia beetles. This application highlights its importance in agricultural practices and pest management strategies.

Toxicological Profile

Research on the toxicological aspects of 6-methyl-5-hepten-2-ol indicates that it has low toxicity levels:

  • Acute Oral Toxicity: The oral LD50 for rats is reported to be approximately 3,570 mg/kg body weight.

  • Skin Irritation: The compound was found to be slightly irritating to skin and eyes but did not demonstrate significant sensitization potential in studies involving guinea pigs.

Long-term Effects

In subchronic studies, administration of the compound showed effects on kidney and liver functions at high doses, but no significant reproductive toxicity was observed in female subjects up to the highest tested dosage of 1,000 mg/kg body weight per day.

Environmental Impact

6-Methyl-5-hepten-2-ol is classified as readily biodegradable according to OECD criteria. Studies indicate that it undergoes significant degradation in aquatic environments, which minimizes its potential environmental impact.

Biodegradation Studies

In a study using the Manometric Respirometry Test (OECD 301F), it was found that after 28 days, the biochemical oxygen demand (BOD) was approximately 91% of the theoretical oxygen demand (ThOD), indicating effective biodegradation.

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